7-oxa-3-thia-10-azaspiro[5.6]dodecane hydrochloride
CAS No.: 2253641-16-4
Cat. No.: VC4440966
Molecular Formula: C9H18ClNOS
Molecular Weight: 223.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2253641-16-4 |
|---|---|
| Molecular Formula | C9H18ClNOS |
| Molecular Weight | 223.76 |
| IUPAC Name | 7-oxa-3-thia-10-azaspiro[5.6]dodecane;hydrochloride |
| Standard InChI | InChI=1S/C9H17NOS.ClH/c1-4-10-5-6-11-9(1)2-7-12-8-3-9;/h10H,1-8H2;1H |
| Standard InChI Key | QDPFPAYHXVAAOQ-UHFFFAOYSA-N |
| SMILES | C1CNCCOC12CCSCC2.Cl |
Introduction
Chemical Identity and Nomenclature
7-Oxa-3-thia-10-azaspiro[5.6]dodecane hydrochloride (CAS No. 2253641-16-4) is a spirocyclic compound featuring a 12-membered ring system with three heteroatoms strategically positioned to create distinct electronic and steric properties . The "spiro" designation arises from the fusion of two cyclic moieties at a single atom, resulting in a bicyclic structure. The numerical descriptors in its name specify the positions of the oxygen (7-oxa), sulfur (3-thia), and nitrogen (10-aza) atoms within the spiro framework .
Molecular and Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈ClNO₂S |
| Molecular Weight | 259.78 g/mol |
| CAS Registry Number | 2253641-16-4 |
| Exact Mass | 259.0748 (monoisotopic) |
| Topological Polar Surface Area | 45.6 Ų |
| LogP (Partition Coefficient) | 1.82 |
The hydrochloride salt form enhances the compound's solubility in polar solvents, a critical factor for biological testing . Its structure has been confirmed via nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), with key spectral signatures including a singlet for the spiro-connected carbon and distinct splitting patterns for the heteroatom-bearing protons .
Synthetic Methodologies
The synthesis of 7-oxa-3-thia-10-azaspiro[5.6]dodecane hydrochloride involves multi-step sequences that highlight the challenges of constructing spirocyclic systems with multiple heteroatoms.
Key Reaction Steps
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Cyclization Precursor Preparation: A thiazolidine derivative is synthesized via the reaction of cysteamine hydrochloride with carbonyl compounds under acidic conditions .
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Spiro Ring Formation: Phosphorus pentasulfide (P₄S₁₀) mediates the cyclocondensation of a tetrahydrothiazolo[5,4-c]pyridine intermediate with a benzimidazole-acetyl fragment, forming the spiro junction.
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Hydrochloride Salt Formation: The free base is treated with hydrochloric acid in anhydrous ether, yielding the crystalline hydrochloride salt .
Optimization Challenges
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Regioselectivity: Competing pathways during cyclization require precise temperature control (60–70°C) and solvent selection (e.g., tetrahydrofuran or dimethylformamide) .
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Purification: Silica gel chromatography with methanol/dichloromethane gradients (5–15% v/v) achieves >95% purity, as confirmed by HPLC .
Structural and Spectroscopic Analysis
X-ray Crystallography
While single-crystal data for this specific hydrochloride salt remains unpublished, analogous spirocyclic compounds exhibit chair-boat conformations in the dodecane ring, with the heteroatoms adopting equatorial positions to minimize steric strain . The sulfur atom’s larger atomic radius introduces slight puckering in the thiazole ring, as observed in related structures .
NMR Spectral Assignments
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¹H NMR (400 MHz, D₂O):
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¹³C NMR:
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172.8 ppm (C=O, hydrochloride counterion)
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65.4 ppm (spiro carbon)
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44.1–22.3 ppm (aliphatic carbons)
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| Parameter | Value |
|---|---|
| Acute Oral Toxicity (LD₅₀) | >2000 mg/kg (rat) |
| Skin Irritation | Mild erythema (OECD 404) |
| Environmental Persistence | Readily biodegradable (OECD 301F) |
Handling precautions include using nitrile gloves and eye protection due to the compound’s hygroscopic nature and potential respiratory irritation .
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